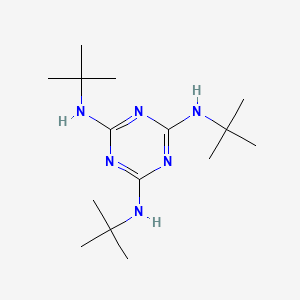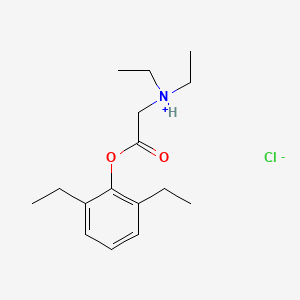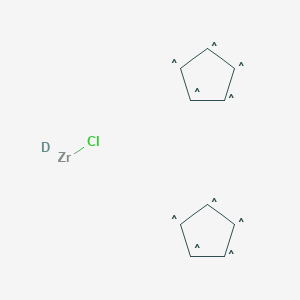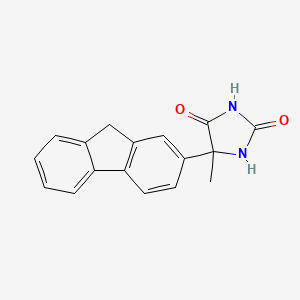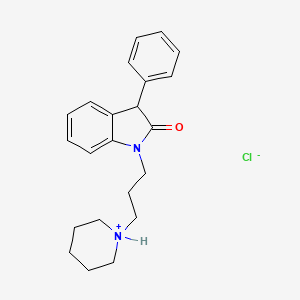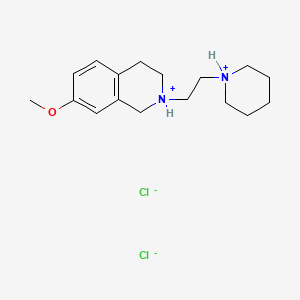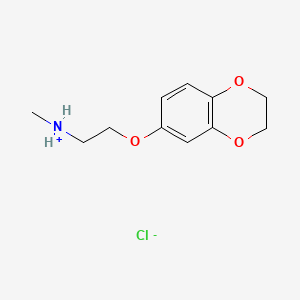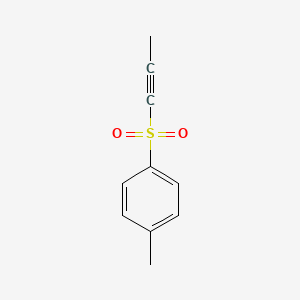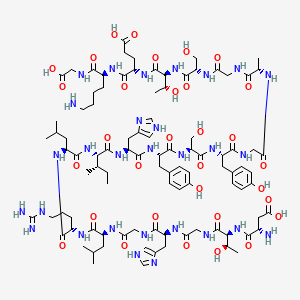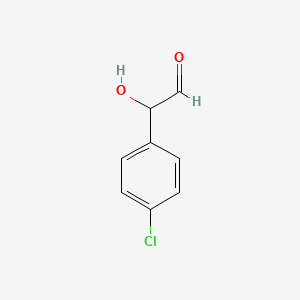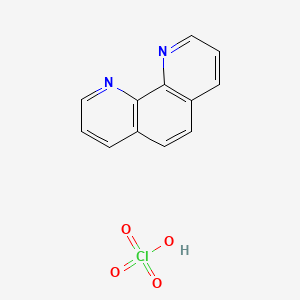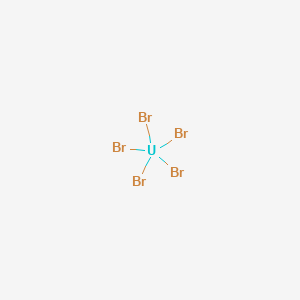
Uranium pentabromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uranium pentabromide is an inorganic chemical compound with the formula UBr₅. It is a dark brown, hygroscopic crystalline solid that decomposes in water and most organic solvents, except for acetonitrile and dichloromethane . The compound is rather unstable and decomposes at 80°C into its constituent elements .
Preparation Methods
Uranium pentabromide can be synthesized through several methods:
Direct Reaction: By reacting uranium metal or uranium tetrabromide with bromine at 55°C in an acetonitrile solvent.
Liquid Bromine or Boron Tribromide: Actinide bromides, including this compound, can be prepared using liquid bromine or liquid boron tribromide.
Chemical Reactions Analysis
Uranium pentabromide undergoes various chemical reactions:
Decomposition: It decomposes at 80°C into its constituent elements.
Complex Formation: Reacts with monovalent bromides in thionyl bromide to form hexabromouranate (V) salts.
Oxidation and Reduction:
Common reagents and conditions used in these reactions include bromine, acetonitrile, and thionyl bromide. Major products formed include hexabromouranate (V) salts and various uranium oxides .
Scientific Research Applications
Uranium pentabromide has several scientific research applications:
Chemistry: Used in the synthesis of uranium complexes and as a precursor for other uranium compounds.
Environmental Science: Studied for its interactions with groundwater minerals and its potential use in mitigating uranium contamination through nanofiltration membranes.
Nuclear Science: Investigated for its properties and behavior in nuclear waste management and remediation.
Mechanism of Action
The mechanism of action of uranium pentabromide involves its decomposition and interaction with other chemical species. For example, the reduction of uranium (VI) to uranium (IV) by mixed-valence iron oxides like magnetite involves surface-associated uranium (V) intermediates . These interactions are crucial for understanding uranium’s geochemical behavior and its role in nuclear waste management .
Comparison with Similar Compounds
Uranium pentabromide can be compared with other uranium halides such as:
Uranium Tetrabromide (UBr₄): Similar in composition but with one less bromine atom.
Uranium Pentachloride (UCl₅): Similar structure but with chlorine instead of bromine.
Uranium Hexafluoride (UF₆): A gaseous compound used in uranium enrichment processes.
This compound is unique due to its specific reactivity and instability, which makes it a valuable compound for studying uranium chemistry and its applications in various fields .
Properties
CAS No. |
13775-16-1 |
|---|---|
Molecular Formula |
Br5U |
Molecular Weight |
637.55 g/mol |
IUPAC Name |
pentabromouranium |
InChI |
InChI=1S/5BrH.U/h5*1H;/q;;;;;+5/p-5 |
InChI Key |
UAGSJUTVOXEWHQ-UHFFFAOYSA-I |
Canonical SMILES |
Br[U](Br)(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


